

Avelumab Biomarkers for Response: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CypD-IN-29

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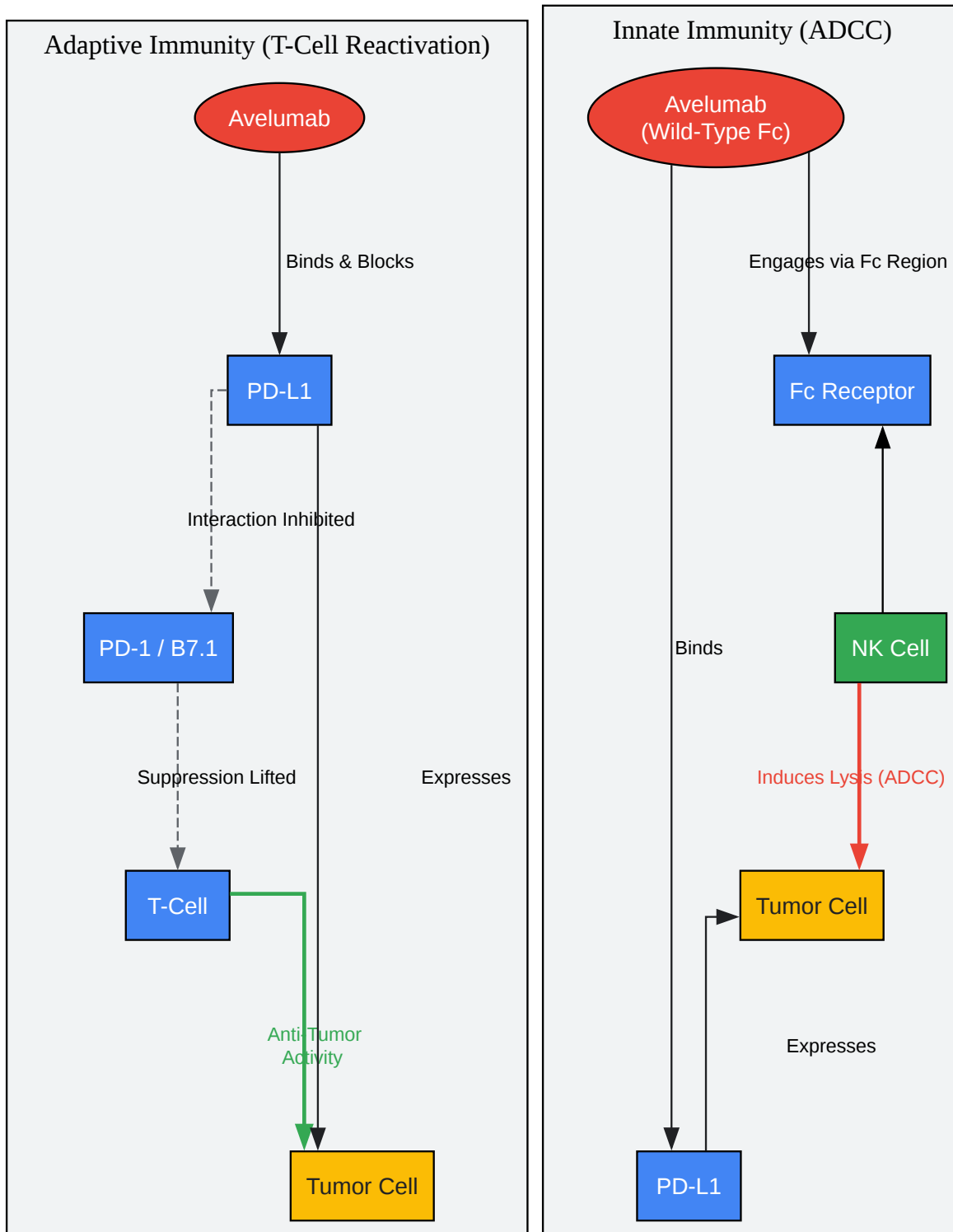
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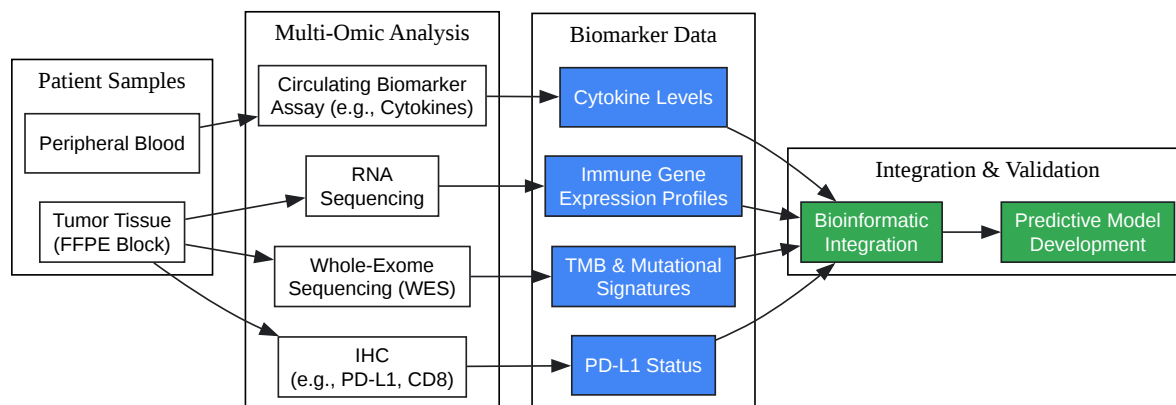
This document provides an in-depth technical overview of the key biomarkers associated with response and resistance to avelumab, an anti-programmed death-ligand 1 (PD-L1) monoclonal antibody. It is intended for researchers, scientists, and drug development professionals engaged in oncology and immunotherapy.

Avelumab's Dual Mechanism of Action

Avelumab is a fully human IgG1 monoclonal antibody that uniquely engages both the adaptive and innate immune systems to combat cancer.^[1] Its mechanism is twofold:

- **Blockade of the PD-1/PD-L1 Pathway:** Avelumab specifically binds to PD-L1 on tumor cells and some immune cells.^[2] This action prevents PD-L1 from interacting with its receptors, PD-1 and B7.1, which are present on T-cells.^{[3][4]} By inhibiting this interaction, avelumab removes a critical immunosuppressive signal, thereby restoring and enhancing the ability of T-cells to recognize and attack cancer cells.^{[2][5]}
- **Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC):** Unlike other anti-PD-L1/PD-1 antibodies that may have a modified Fc region, avelumab possesses a native, wild-type IgG1 Fc region.^{[1][3]} This allows it to bind to Fc-gamma receptors (FcγR) on innate immune cells, particularly Natural Killer (NK) cells.^[2] This engagement triggers NK cells to release cytotoxic granules, leading to the direct lysis of the PD-L1-expressing tumor cells—a process known as ADCC.^{[1][2]} This dual mechanism suggests that avelumab can leverage both T-cell-mediated adaptive immunity and NK-cell-mediated innate immunity.^[5]





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